molecular formula C15H30N2 B5185012 N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine

N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine

Cat. No.: B5185012
M. Wt: 238.41 g/mol
InChI Key: YCHOAJGUGVCVSR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine is a compound characterized by its unique chemical structure, which includes a cyclohexane ring substituted with two methyl groups, an ethyl group attached to a piperidine ring, and an amine group. This compound is generally a colorless to light yellow solid or powder and is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.

    Reduction: Can be reduced to form secondary amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including analgesic and sedative effects.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of GABAergic and dopaminergic systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine
  • N-(2,3-dimethylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • N-(2,3-dimethylcyclohexyl)-2,2-dimethyl-1,3-dioxan-5-amine

Uniqueness

N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of an ethyl group on the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-1-ethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-4-17-10-8-14(9-11-17)16-15-7-5-6-12(2)13(15)3/h12-16H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOAJGUGVCVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCCC(C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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